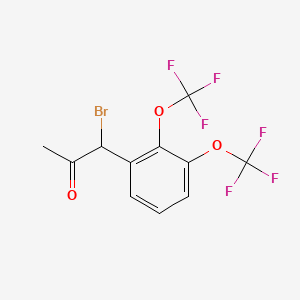
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, along with a bromine atom and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
科学研究应用
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
相似化合物的比较
Similar Compounds
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but has a different core structure and applications.
Uniqueness
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the combination of trifluoromethoxy groups and a bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
生物活性
- Molecular Formula : C11H7BrF6O3
- Molecular Weight : 381.07 g/mol
- Structure Features : The compound features a ketone functional group and two trifluoromethoxy substituents that enhance lipophilicity and bioavailability, influencing its pharmacological profile.
Potential Biological Activities
While direct studies on the biological activity of 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one are sparse, compounds with similar structures often exhibit significant biological properties. The following potential activities have been inferred based on structural analogs:
- Antimicrobial Activity : The presence of halogens and electron-withdrawing groups like trifluoromethoxy may enhance the antimicrobial efficacy of related compounds.
- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, suggesting potential therapeutic applications.
- Anticancer Activity : The structural features may allow for interactions with specific molecular targets involved in cancer progression.
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Biological Targets : The trifluoromethoxy groups may enhance binding affinity to hydrophobic pockets in proteins or enzymes, potentially modulating biological pathways.
- Reactivity of Functional Groups : The bromine atom can participate in nucleophilic substitution reactions, while the ketone moiety may engage in electrophilic additions.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one | Similar trifluoromethoxy groups; different position | Potentially different biological activity |
| 1-(4-Bromo-2-trifluoromethoxyphenyl)-propan-1-one | Contains a bromine atom; different substitution pattern | May exhibit distinct reactivity profiles |
| 1-(2-Trifluoromethylphenyl)-propan-2-one | Lacks bromine; contains trifluoromethyl instead | Different physicochemical properties affecting solubility and stability |
Example Study Findings:
- A study on related trifluoromethoxy compounds indicated enhanced anticancer properties due to improved cellular uptake and interaction with target proteins.
- Other research highlighted the role of halogenated compounds in exhibiting antimicrobial effects against various bacterial strains.
属性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC 名称 |
1-[2,3-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
InChI 键 |
UVRCHFURGAIYCD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















